molecular formula C15H23N3O3S2 B1674168 FTI-249

FTI-249

Cat. No.: B1674168
M. Wt: 357.5 g/mol
InChI Key: IPZVKZRBOSROBN-YPMHNXCESA-N
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Description

FTI-249 is a potent inhibitor of the enzyme farnesyltransferase. This enzyme is responsible for the post-translational modification of proteins, specifically the addition of a farnesyl group to the cysteine residue of target proteins. This compound has been shown to inhibit farnesyltransferase with an IC50 value of 100-200 nM . This compound is primarily used in scientific research to study the role of farnesylation in various biological processes and diseases.

Preparation Methods

The synthesis of FTI-249 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity .

Industrial production methods for this compound are not well-documented, as this compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to increase yield and reduce costs.

Chemical Reactions Analysis

FTI-249 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .

Scientific Research Applications

FTI-249 has a wide range of applications in scientific research. In chemistry, it is used to study the mechanisms of enzyme inhibition and protein prenylation. In biology, this compound is employed to investigate the role of farnesylation in cell signaling, growth, and differentiation. In medicine, this compound is being explored as a potential therapeutic agent for diseases such as cancer, where abnormal farnesylation of proteins like Ras is implicated . Additionally, this compound has applications in the study of infectious diseases, as it can inhibit the growth of certain bacteria by targeting their farnesyltransferase enzymes .

Mechanism of Action

FTI-249 exerts its effects by binding to the active site of farnesyltransferase, thereby preventing the enzyme from catalyzing the transfer of a farnesyl group to target proteins. This inhibition disrupts the proper localization and function of farnesylated proteins, leading to various cellular effects. The molecular targets of this compound include proteins involved in cell signaling pathways, such as the Ras family of GTPases. By inhibiting farnesylation, this compound can interfere with the signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

FTI-249 is one of several farnesyltransferase inhibitors, each with unique properties and applications. Similar compounds include lonafarnib, tipifarnib, and BMS-214662. Compared to these inhibitors, this compound has a distinct chemical structure and potency profile. For example, lonafarnib and tipifarnib are also potent inhibitors of farnesyltransferase but have different molecular targets and therapeutic applications. This compound’s unique structure allows for specific interactions with the enzyme, making it a valuable tool for studying the role of farnesylation in various biological processes .

Properties

Molecular Formula

C15H23N3O3S2

Molecular Weight

357.5 g/mol

IUPAC Name

(2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]benzoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C15H23N3O3S2/c1-23-7-6-13(15(20)21)18-14(19)10-2-4-12(5-3-10)17-8-11(16)9-22/h2-5,11,13,17,22H,6-9,16H2,1H3,(H,18,19)(H,20,21)/t11-,13+/m1/s1

InChI Key

IPZVKZRBOSROBN-YPMHNXCESA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)NC[C@H](CS)N

SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C1=CC=C(C=C1)NCC(CS)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

FTI249;  FTI 249;  FTI-249.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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